molecular formula C10H12N4 B11808898 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine

2-Methyl-4-phenyl-1H-imidazole-1,5-diamine

Cat. No.: B11808898
M. Wt: 188.23 g/mol
InChI Key: VWTAFUSBCGIAGS-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1H-imidazole-1,5-diamine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a compound of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions under solvent-free conditions. For example, a one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate can yield substituted imidazoles efficiently . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-substituted imidazoles.

Scientific Research Applications

2-Methyl-4-phenyl-1H-imidazole-1,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and diamine groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-methyl-4-phenylimidazole-1,5-diamine

InChI

InChI=1S/C10H12N4/c1-7-13-9(10(11)14(7)12)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3

InChI Key

VWTAFUSBCGIAGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1N)N)C2=CC=CC=C2

Origin of Product

United States

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